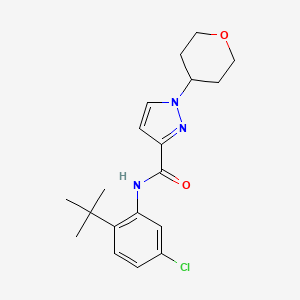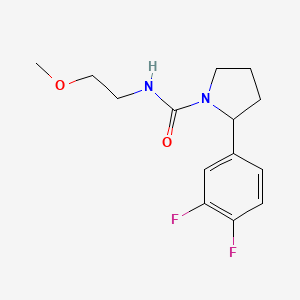![molecular formula C7H7BN2O2 B7418413 Pyrazolo[1,5-A]pyridin-4-ylboronic acid](/img/structure/B7418413.png)
Pyrazolo[1,5-A]pyridin-4-ylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazolo[1,5-A]pyridin-4-ylboronic acid: is a heterocyclic compound that contains both pyrazole and pyridine rings fused together
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazolo[1,5-A]pyridin-4-ylboronic acid typically involves the formation of the pyrazolo[1,5-A]pyridine core followed by the introduction of the boronic acid group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-aminopyrazole with 2-bromo-3-pyridinecarboxaldehyde in the presence of a base can yield the desired pyrazolo[1,5-A]pyridine intermediate, which can then be converted to the boronic acid derivative using boronic acid reagents .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: Pyrazolo[1,5-A]pyridin-4-ylboronic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions can yield various substituted pyrazolo[1,5-A]pyridine derivatives .
Aplicaciones Científicas De Investigación
Chemistry: Pyrazolo[1,5-A]pyridin-4-ylboronic acid is used as a building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology and Medicine: In biological research, this compound is explored for its potential as a pharmacophore in the development of new therapeutic agents. Its ability to interact with biological targets makes it a valuable scaffold for designing inhibitors and modulators of various enzymes and receptors .
Industry: In the industrial sector, this compound is utilized in the production of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic components .
Mecanismo De Acción
The mechanism of action of Pyrazolo[1,5-A]pyridin-4-ylboronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in enzyme inhibition and molecular recognition studies. The compound’s unique structure allows it to engage in various binding interactions, influencing biological pathways and cellular processes .
Comparación Con Compuestos Similares
Pyrazolo[1,5-A]pyrimidines: These compounds share a similar fused ring structure but contain a pyrimidine ring instead of a pyridine ring.
Pyrazolo[3,4-B]pyridines: These compounds have a different fusion pattern of the pyrazole and pyridine rings.
Uniqueness: Pyrazolo[1,5-A]pyridin-4-ylboronic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity and binding properties. This makes it particularly valuable in cross-coupling reactions and as a molecular probe in biological studies .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in organic synthesis, biological research, and industrial applications.
Propiedades
IUPAC Name |
pyrazolo[1,5-a]pyridin-4-ylboronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2/c11-8(12)6-2-1-5-10-7(6)3-4-9-10/h1-5,11-12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHNOUDDYAQYDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CN2C1=CC=N2)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(6-Chloroquinolin-8-yl)carbamoylamino]cyclobutane-1-carboxylic acid](/img/structure/B7418347.png)
![1-(4-methylfuran-2-yl)-N-[(5-methyl-1,3-oxazol-4-yl)methyl]methanamine](/img/structure/B7418353.png)
![3-[[4-Ethoxy-2-(trifluoromethyl)phenyl]carbamoylamino]cyclobutane-1-carboxylic acid](/img/structure/B7418360.png)

![3-[2-(dimethylamino)ethyl]-N-[(2-hydroxyphenyl)methyl]-N-methyl-2-oxo-1H-benzimidazole-5-carboxamide](/img/structure/B7418372.png)
![2-[3-[(1,3-Dimethylindol-2-yl)methylamino]cyclobutyl]acetamide](/img/structure/B7418378.png)
![[4-(4,5-Dimethyl-1,2,4-triazol-3-yl)piperazin-1-yl]-[4-(phenoxymethyl)phenyl]methanone](/img/structure/B7418379.png)

![2-[3-[(3,4-Difluorophenyl)methyl]azetidin-1-yl]pyrimidine](/img/structure/B7418410.png)
![3-hydroxy-3-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]piperidine-1-carboxamide](/img/structure/B7418415.png)
![2-(carbamoylamino)-N-[3-(1-methyltetrazol-5-yl)phenyl]-3-phenylpropanamide](/img/structure/B7418427.png)

![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-[3-(1-methyltetrazol-5-yl)anilino]ethanone](/img/structure/B7418439.png)
![3-[(4-fluorophenyl)methyl]-N-(2-methoxyethyl)pyrrolidine-1-carboxamide](/img/structure/B7418440.png)
